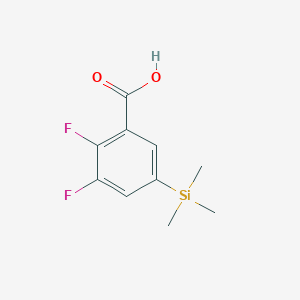

2,3-Difluoro-5-(trimethylsilyl)benzoic acid

Overview

Description

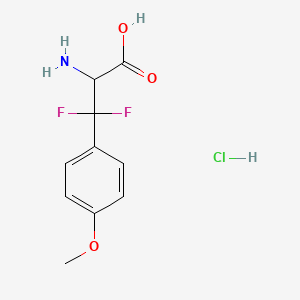

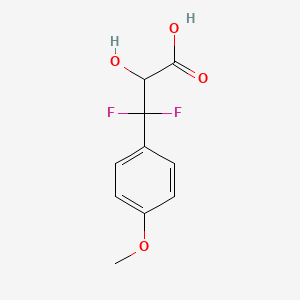

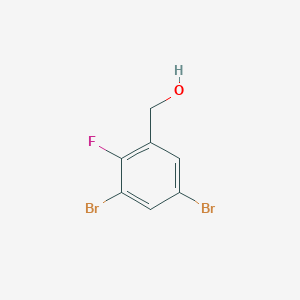

2,3-Difluoro-5-(trimethylsilyl)benzoic acid, commonly referred to as DF-TMS-BA, is an organic compound that is widely used in scientific research. It contains a total of 27 atoms; 12 Hydrogen atoms, 10 Carbon atoms, 2 Oxygen atoms, and 2 Fluorine atoms . The molecular weight of this compound is 230.28 g/mol.

Molecular Structure Analysis

The molecular structure of 2,3-Difluoro-5-(trimethylsilyl)benzoic acid can be analyzed using 3-dimensional (3D) molecular structures, molecular surfaces, and molecular orbitals . These structures are generated based on data derived from quantum chemical computations under Density Functional Theory (DFT) .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Difluoro-5-(trimethylsilyl)benzoic acid include its molecular weight of 230.28 g/mol. More specific properties such as melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications

Synthesis and Structural Characterization

- 2,3-Difluoro-5-(trimethylsilyl)benzoic acid and its derivatives play a significant role in synthetic chemistry. For instance, the synthesis and molecular structure of benzoic acid derivatives with trimethylsilyl tails have been explored. X-ray crystallography, Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (1H and 13C NMR) are utilized for structural confirmation. These studies contribute to the understanding of molecular geometries and electronic properties, such as the absorption bands in UV–vis spectra and vibrational frequencies in FTIR spectra (Zaltariov et al., 2016).

Reactions and Functionalization

- The compound is valuable in facilitating specific reactions in organic synthesis. For example, the reactions of difluoromethyl ketones, derived from Weinreb amides, are significant for producing a range of cyclized products. These reactions are essential for the synthesis of complex organic molecules (Phetcharawetch et al., 2017).

Electrical and Electron-donating Effects

- The electrical effect of the trimethylsilyl group in 2,3-Difluoro-5-(trimethylsilyl)benzoic acid has been a topic of research. This group's electron-donating character influences the acidity of the carboxyl group in benzoic acid. Understanding this effect is crucial for applications in electronic materials and organic electronics (Roberts et al., 1949).

Application in Analytical Chemistry

- This compound is also utilized in analytical chemistry. For instance, in the analysis of various flavonoids and phenolic and benzoic acids in human plasma, derivatives of benzoic acid with trimethylsilyl groups are used for derivatization in GC-MS methods. This technique offers a sensitive approach to detect and quantify these compounds in biological samples (Zhang & Zuo, 2004).

Insights into Molecular Fragmentation

- Research on the fragmentation processes of trimethylsilyl substituted benzoic acids provides valuable insights into their behavior under electron impact in mass spectrometry. This information is crucial for interpreting mass spectra and understanding the stability and reactivity of these molecules (Shigeru et al., 1997).

Role in Nucleophilic Substitution

- The compound and its related derivatives play a role in nucleophilic substitution reactions. For example, they participate in the selective functionalization of difluoropyridines, demonstrating their utility in organic synthesis (Bobbio & Schlosser, 2005).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this chemical with appropriate safety measures, including wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name |

2,3-difluoro-5-trimethylsilylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O2Si/c1-15(2,3)6-4-7(10(13)14)9(12)8(11)5-6/h4-5H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOKIPQZVJHJKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC(=C(C(=C1)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-5-(trimethylsilyl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3'-Fluoro[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B3042088.png)